(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid

Lipophilicity Medicinal Chemistry Suzuki-Miyaura Coupling

This compound is an ortho-substituted aryl boronic acid derivative featuring a sterically hindered 2-isopropyl-5-methylphenoxy moiety linked via a methylene spacer to a meta-boronic acid phenyl group. With a molecular formula of C17H21BO3 and a molecular weight of 284.16 g/mol, it is primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl architectures [REFS-1, REFS-2].

Molecular Formula C17H21BO3
Molecular Weight 284.2 g/mol
CAS No. 1072951-74-6
Cat. No. B1602678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
CAS1072951-74-6
Molecular FormulaC17H21BO3
Molecular Weight284.2 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)COC2=C(C=CC(=C2)C)C(C)C)(O)O
InChIInChI=1S/C17H21BO3/c1-12(2)16-8-7-13(3)9-17(16)21-11-14-5-4-6-15(10-14)18(19)20/h4-10,12,19-20H,11H2,1-3H3
InChIKeyAABBYGNTCONFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline and Procurement Overview for (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid (CAS 1072951-74-6)


This compound is an ortho-substituted aryl boronic acid derivative featuring a sterically hindered 2-isopropyl-5-methylphenoxy moiety linked via a methylene spacer to a meta-boronic acid phenyl group [1]. With a molecular formula of C17H21BO3 and a molecular weight of 284.16 g/mol, it is primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl architectures [REFS-1, REFS-2]. Its solid-state properties, including a melting point range of 132–140 °C, and its handling as a non-combustible solid, are well-documented in vendor technical datasheets .

Structural Specificity: Why Generic Boronic Acid Substitutes Fall Short of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid


While numerous aryl boronic acids are commercially available for Suzuki coupling, direct substitution with a simpler analog (e.g., unsubstituted phenylboronic acid or 4-(phenoxymethyl)phenylboronic acid) introduces significant deviations in lipophilicity, steric bulk, and electronic environment . The presence of the ortho-isopropyl and para-methyl substituents on the phenoxy ring profoundly alters the compound's physicochemical signature and its resulting reactivity profile, precluding direct 'drop-in' replacement in optimized synthetic protocols or medicinal chemistry campaigns .

Quantifiable Differentiation Evidence: (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid vs. Closest Structural Analogs


Lipophilicity Advantage: A 2.3-Fold Increase in Calculated LogP Over Unsubstituted Phenoxymethyl Analog

This compound exhibits a significantly higher calculated lipophilicity compared to the simpler 4-(phenoxymethyl)phenylboronic acid analog [REFS-1, REFS-2]. The consensus Log Po/w for (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is 2.18, whereas the calculated LogP for the comparator lacking isopropyl and methyl substituents is only 0.94540 [REFS-1, REFS-2].

Lipophilicity Medicinal Chemistry Suzuki-Miyaura Coupling

Molecular Weight and Steric Bulk Differentiation from Core Phenoxymethyl Scaffold

The target compound incorporates an additional isopropyl (C3H7) and methyl (CH3) group, increasing its molecular weight by 56.1 g/mol compared to the unsubstituted 4-(phenoxymethyl)phenylboronic acid [REFS-1, REFS-2]. It also possesses one additional rotatable bond (5 vs. 4) due to the isopropyl group [REFS-1, REFS-2]. This increased steric bulk can influence the transmetalation step in palladium-catalyzed couplings.

Steric Hindrance Molecular Weight Suzuki-Miyaura Coupling

Defined Solid-State Properties Enable Precise Formulation and Handling

In contrast to the simpler 4-(phenoxymethyl)phenylboronic acid, for which a melting point is not typically reported by major vendors, (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is a well-characterized solid with a defined melting range of 132–140 °C . This property is directly comparable to phenylboronic acid (mp ~216-219 °C) but offers a lower melting range advantageous for certain melt-processing or low-temperature solid-phase applications .

Physical Form Melting Point Solid-Phase Synthesis

High-Value Application Scenarios for (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid (CAS 1072951-74-6)


Medicinal Chemistry Optimization of Lead Compounds Requiring Enhanced Lipophilicity

Given its calculated LogP of 2.18—over twice that of the unsubstituted phenoxymethyl analog —this compound is ideally suited as a fragment for the late-stage functionalization of drug-like molecules targeting intracellular or membrane-bound proteins. Its increased lipophilicity can improve passive membrane permeability and binding to hydrophobic pockets, a critical parameter in lead optimization programs aiming to meet Lipinski's Rule of Five guidelines for oral bioavailability .

Sterically Demanding Suzuki-Miyaura Couplings for Complex Natural Product Synthesis

The presence of the ortho-isopropyl group introduces significant steric bulk proximal to the boronic acid center. This feature makes the compound a valuable reagent for Suzuki couplings with sterically encumbered aryl halides or for reactions where controlling the rate of transmetalation is necessary to avoid undesired side products . It is particularly relevant in the total synthesis of natural products or advanced pharmaceutical intermediates that require the construction of hindered biaryl linkages .

Solid-Phase Synthesis and Automated High-Throughput Experimentation (HTE)

The well-defined solid state and moderate melting point (132–140 °C) ensure that this compound can be accurately weighed and dispensed using automated solid handling systems, a key requirement for HTE and parallel synthesis platforms. Unlike oils or hygroscopic solids, its physical form minimizes weighing errors and enhances reproducibility across large compound libraries, directly impacting the reliability of structure-activity relationship (SAR) studies .

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